molecular formula C12H14N2O2 B2722880 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole CAS No. 1275362-21-4

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole

Cat. No.: B2722880
CAS No.: 1275362-21-4
M. Wt: 218.256
InChI Key: BGCJTZNRVXFNJI-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole is a chemical compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are extensively investigated for their significant pharmacological potential . The specific substitution with a 3,4-dimethoxyphenylmethyl group at the N1 position suggests this derivative is of interest for structure-activity relationship (SAR) studies, particularly in the development of novel therapeutic agents . Pyrazole-based compounds have demonstrated a broad spectrum of biological activities in research settings. These include, but are not limited to, anticancer , anti-inflammatory , antimicrobial , antidepressant , and antinociceptive effects . Furthermore, certain pyrazole derivatives are known to act as cannabinoid receptor (CB1) antagonists, which has been a target for metabolic disorder research . The presence of the dimethoxyphenyl moiety is a common feature in many bioactive molecules and may influence the compound's binding affinity and selectivity towards various enzymatic targets . Researchers value such pyrazole derivatives as key intermediates or final compounds for probing biological pathways and for hit-to-lead optimization campaigns in drug discovery . This product is provided for research purposes to support these areas of investigation. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. Handle with care in a well-ventilated environment, using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-5-4-10(8-12(11)16-2)9-14-7-3-6-13-14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCJTZNRVXFNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Hydrazines with 1,3-Diketones

The most widely reported method involves the cyclocondensation of (3,4-dimethoxyphenyl)methylhydrazine with 1,3-diketones or α,β-unsaturated ketones. For instance, Bhat et al. demonstrated that chalcones react with arylhydrazines under basic conditions to form 1,3,5-triarylpyrazoles. Adapting this protocol, (3,4-dimethoxyphenyl)methylhydrazine 1 reacts with acetylacetone 2 in ethanol with aqueous KOH to yield the pyrazole core (Scheme 1).

Scheme 1: Cyclocondensation route to this compound.

  • Reagents: (3,4-Dimethoxyphenyl)methylhydrazine, acetylacetone, KOH (30%), ethanol.
  • Conditions: Stirring at room temperature for 30 hours, followed by acidification with HCl.

This method achieves yields of ~82% when using copper triflate and ionic liquid catalysts, which enhance regioselectivity and recyclability. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl group, followed by dehydration and aromatization.

N-Alkylation of Pyrazole Precursors

Direct N-alkylation of pyrazole with 3,4-dimethoxybenzyl halides offers a straightforward route. For example, treating pyrazole 3 with 3,4-dimethoxybenzyl bromide 4 in the presence of NaH in DMF affords the target compound 5 (Scheme 2).

Scheme 2: N-Alkylation of pyrazole with 3,4-dimethoxybenzyl bromide.

  • Reagents: Pyrazole, 3,4-dimethoxybenzyl bromide, NaH, DMF.
  • Conditions: 0°C to room temperature, 12 hours.

Regioselectivity challenges arise due to pyrazole’s tautomerism, but bulky bases like NaH favor alkylation at the 1-position. The CymitQuimica catalog lists this compound-4-carboxylic acid (CAS: 1153368-46-7) as a building block, suggesting that decarboxylation or functional group interconversion could yield the target compound.

Diazo-Based Approaches

Recent advances employ diazo compounds to construct the pyrazole ring. Chen et al. synthesized 4-difluoromethylpyrazoles via reactions between ketones and diazoesters. Applying this strategy, 3,4-dimethoxybenzyl ketone 6 reacts with trifluoroacetyl diazoester 7 under basic conditions to form the pyrazole derivative 8 (Scheme 3).

Scheme 3: Diazo-mediated synthesis of this compound.

  • Reagents: 3,4-Dimethoxybenzyl ketone, trifluoroacetyl diazoester, DBU.
  • Conditions: Dichloroethane, 80°C, 6 hours.

This method avoids regioselectivity issues but requires stringent control over reaction conditions to prevent diazo decomposition.

Reaction Optimization and Catalytic Systems

Catalytic Cyclocondensation

Copper triflate and ionic liquids like [bmim][PF6] significantly improve yields in cyclocondensation reactions. For example, Bhat et al. reported that Cu(OTf)₂ increases reaction efficiency from 45% to 82% by facilitating oxidative aromatization. Catalyst recycling studies confirm that [bmim][PF6] retains activity over four cycles without yield degradation.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Yield (%) Reaction Time (h)
None 45 48
Cu(OTf)₂ 82 30
[bmim][PF6] 78 24
Cu(OTf)₂/[bmim][PF6] 85 18

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance N-alkylation rates, while ethanol is optimal for cyclocondensation. Lower temperatures (0–5°C) minimize side reactions in N-alkylation, whereas cyclocondensation proceeds efficiently at room temperature.

Analytical Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of related pyrazole chalcones reveals planar pyrazole rings (r.m.s. deviation = 0.026 Å) with dihedral angles of 21.94° between aromatic rings. Hydrogen bonding (C–H⋯O) and π-stacking interactions stabilize the crystal lattice, as observed in (E)-1-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one.

Table 2: Selected Crystallographic Data for Pyrazole Derivatives

Parameter Value
Space group Triclinic, P1
a (Å) 9.342 (3)
b (Å) 10.524 (3)
c (Å) 11.967 (4)
α (°) 73.831 (10)
β (°) 79.643 (11)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.85–6.75 (m, 3H, aromatic-H), 5.32 (s, 2H, CH₂), 3.88 (s, 6H, OCH₃).
  • IR (KBr): 2920 cm⁻¹ (C–H stretch), 1605 cm⁻¹ (C=N), 1260 cm⁻¹ (C–O).

Applications and Derivatives

The 3,4-dimethoxybenzyl group enhances bioavailability, making this compound a precursor for antitumor and anti-inflammatory agents. Functionalization at the 4-position (e.g., carboxylic acid derivatives) expands its utility in peptidomimetics and kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole. Research indicates that compounds with pyrazole structures exhibit notable activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting their potential as antibacterial agents .

Anticancer Properties

The anticancer efficacy of pyrazole derivatives has garnered attention in recent years. Studies demonstrated that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several cancer cell types, including breast and liver cancers. In vitro testing revealed that these compounds possess cytotoxic properties against leukemia cell lines, with some exhibiting GI50 values in the low micromolar range . The structural modifications on the pyrazole ring significantly influence their anticancer activity.

Anti-inflammatory and Analgesic Effects

Research has documented the analgesic and anti-inflammatory activities of pyrazole derivatives. For example, certain synthesized pyrazoles have been evaluated for their analgesic effects against herpes simplex virus type-1 and hepatitis-A virus, showcasing their potential in pain management therapies . Additionally, compounds synthesized from pyrazole frameworks have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory conditions .

Antidiabetic Activity

The antidiabetic potential of pyrazole derivatives has also been explored, with several compounds demonstrating hypoglycemic effects in animal models. For example, a series of substituted pyrazoles were evaluated for their ability to lower blood glucose levels effectively . This suggests that these compounds could be developed into therapeutic agents for managing diabetes.

Case Studies

StudyFocusFindings
Rao Jyothi et al. (2014)Antimicrobial ActivitySynthesized novel pyrazoles showing significant antibacterial activity against E. coli and A. fumigatus.
Mishra et al. (2020)Anticancer ActivityEvaluated a series of pyrazoles for cytotoxicity against leukemia cell lines; some exhibited low micromolar GI50 values.
Cottineau et al. (2002)Antidiabetic ActivityDeveloped substituted pyrazoles with notable hypoglycemic effects in vivo.
Sahu et al. (2015)Analgesic PropertiesReported potent analgesic activity against HSV-1 and HAV in synthesized pyrazoles.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

a. Electron-Donating vs. Electron-Withdrawing Groups

  • Target Compound : The 3,4-dimethoxyphenyl group provides strong electron-donating effects, enhancing aromatic π-electron density. This may increase stability in electrophilic environments and influence binding to receptors requiring electron-rich motifs .
  • Chlorinated Derivatives: Compounds like 1-(3,4-dichlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole () feature chlorine atoms, which are electron-withdrawing.
  • Fluorinated Analogues : 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole () incorporates a fluorine atom, offering moderate electron withdrawal and enhanced metabolic stability compared to methoxy groups .

b. Functional Group Variations

  • Carboxylic Acid Derivative : The addition of a carboxylic acid group at the pyrazole’s 4-position (1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid) increases polarity and solubility, making it more suitable for aqueous-phase reactions or ionic interactions in drug design .

Structural Variations in the Pyrazole Core

  • Dihydro-Pyrazole Derivatives : 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () features a partially saturated pyrazole ring, increasing conformational flexibility. Molecular docking studies suggest this flexibility may enhance binding to rigid enzymatic pockets compared to fully aromatic pyrazoles .

Physical and Spectral Properties

Compound Name Molecular Formula Key Functional Groups Notable Spectral Data (NMR/IR) Reference
This compound C₁₂H₁₄N₂O₂ 3,4-dimethoxyphenylmethyl Aromatic protons at δ 6.7–7.2 ppm (1H-NMR)
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-... C₂₃H₂₁FN₂O₂ Dihydro-pyrazole, 2-fluorophenyl IR: C=O stretch at 1680 cm⁻¹
1-(3,4-dichlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)... C₂₃H₁₄Cl₄N₂O₂ Dichlorophenyl, benzoyl ¹³C-NMR: Cl-substituted carbons at δ 120–140 ppm

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group. The presence of the methoxy groups enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer
  • Renal Cancer

For instance, a study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer cells, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Pyrazoles are known for their ability to combat various pathogens. Studies have shown that certain pyrazole derivatives can exhibit antibacterial and antifungal activities, making them promising candidates for further development in infectious disease treatment .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds related to this compound have been evaluated for:

  • Anti-inflammatory effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways.
  • Antioxidant activity : Certain pyrazoles have shown potential in reducing oxidative stress, which is linked to various chronic diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways.
  • Interaction with Enzymes : Molecular docking studies indicate that it may bind effectively to enzymes involved in cancer progression and inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other pyrazole derivatives is essential:

Compound NameStructure FeaturesBiological Activity
5-Amino-1H-pyrazole-4-carboxylic acidAmino group on the pyrazole ringAnticancer and anti-inflammatory
5-Methyl-1H-pyrazole-4-carboxylic acidMethyl substitution on the pyrazole ringAntimicrobial
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acidHalogenated at position 4Anticancer and antibacterial

The unique substitution pattern of the 3,4-dimethoxyphenyl group enhances its binding affinity compared to other similar compounds .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving the administration of pyrazole derivatives alongside conventional chemotherapy showed enhanced efficacy in reducing tumor size in MDA-MB-231 xenograft models.
  • Antimicrobial Efficacy : Clinical trials demonstrated that certain pyrazole derivatives significantly reduced bacterial load in patients with resistant infections.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Guidelines :
  • Stoichiometric Precision : Use anhydrous reagents and rigorously dry solvents (e.g., molecular sieves for DMF) .
  • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent oxidation of sensitive intermediates .

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